9-Cyclopropylnonanoic acid

Overview

Description

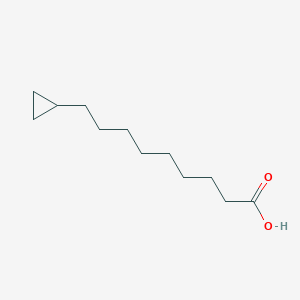

9-Cyclopropylnonanoic acid is a natural product . It is a medium-chain fatty acid surfactant .

Synthesis Analysis

Cyclopropanation strategies in recent total syntheses have been highlighted . Complex molecular architectures containing cyclopropanes present significant challenges for any synthetic chemist . An overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis

This compound contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis

The behavior of nonanoic acid can be expressed due to the presence of different species in the bulk and at the surface . The acid dissociation constant (pKa) of nonanoic acid in the bulk phase and the air/water interface is of interest .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.30 g/mol . It has a melting point of 37-38°C . It has a computed XLogP3 of 4.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 9 .Scientific Research Applications

Cyclopropanol Synthesis and Applications

- Cyclopropanols, including those related to 9-cyclopropylnonanoic acid, are used in the synthesis of γ-carbonyl quinones. This process, involving oxidative ring opening, plays a role in producing cytotoxic natural products like evelynin (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Nonanoic Acid Derivatives in Polymer Synthesis

- ω-Functionalized nonanoic acids, closely related to this compound, are valuable in synthesizing polyamides with specific properties. This process starts from raw materials like cyclohexanone and yields polymer-grade ω-functionalized nonanoic acids (Cotarcǎ et al., 2001).

Cyclopropanol Reactivity and Chemical Transformations

- The reactivity of cyclopropanols, including compounds structurally similar to this compound, is notable for its versatility. They are used in homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, contributing to a range of chemical syntheses (McDonald, Mills, West, & Rousseaux, 2020).

Cyclopropanol in Antibacterial Compounds

- Cyclopropanol derivatives, related to this compound, have been used in the design and synthesis of new thiadiazoloquinolone compounds. These compounds show significant activity against both Gram-positive and Gram-negative bacteria (Al‐Qawasmeh et al., 2014).

Enzymatic Synthesis and Biopolyesters Production

- Enzymatic synthesis involving compounds similar to this compound has been explored for producing 1,9-nonanedioic acid, a key component in biopolyesters. This approach uses recombinant Corynebacterium glutamicum for the production of long-chain dicarboxylic acids (Lee et al., 2019).

Chemoenzymatic Synthesis of Nonanedioic Acid

- A practical chemoenzymatic method synthesizes 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid. This method involves biotransformation using enzymes and subsequent chemical transformations, relevant for the synthesis of azelaic acid (Koppireddi et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The partitioning of medium-chain fatty acid surfactants such as nonanoic acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . The behavior of these molecules, the contributions of various relevant chemical equilibria, and the impact of pH, salt, and bulk surfactant concentrations are areas of ongoing research .

Properties

IUPAC Name |

9-cyclopropylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-12(14)8-6-4-2-1-3-5-7-11-9-10-11/h11H,1-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSYMQVXJYGAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574814 | |

| Record name | 9-Cyclopropylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-97-0 | |

| Record name | 9-Cyclopropylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)